molecular formula C22H19ClFN5O3S B2838895 N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide CAS No. 896321-27-0

N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2838895
CAS No.: 896321-27-0
M. Wt: 487.93
InChI Key: LINJPUZGLQCMRJ-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, methoxy, and thiazolo[3,2-b][1,2,4]triazolyl groups

Preparation Methods

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide can be compared with other similar compounds, such as:

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that incorporates both triazole and thiazole moieties. These structural features are known to contribute to a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a triazole-thiazole hybrid structure which is significant in medicinal chemistry due to its diverse pharmacological properties. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC20H22ClF N4O
Molecular Weight427.9 g/mol
Melting PointNot specified
SolubilityNot specified

Biological Activity Overview

Research indicates that compounds with triazole and thiazole rings exhibit a wide range of biological activities. The specific compound has been studied for various pharmacological effects:

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. A study highlighted that compounds containing the 1,2,4-triazole nucleus demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/mL against resistant strains .

Anticancer Activity

Triazoles are also recognized for their anticancer potential. Research has demonstrated that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. A derivative of the triazole-thiazole structure was shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been noted in several studies where triazole derivatives reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antibacterial Study : A recent investigation into the antibacterial efficacy of triazolo-thiazole derivatives found that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The compound exhibited a notable reduction in bacterial viability at concentrations as low as 0.5 µg/mL against Klebsiella pneumoniae.
  • Anticancer Research : A study focused on the cytotoxic effects of triazole-thiazole hybrids on human cancer cell lines revealed that these compounds could significantly inhibit cell proliferation and induce apoptosis, particularly in breast cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole-thiazole derivatives. Modifications at specific positions on the triazole or thiazole rings can enhance potency and selectivity towards targeted biological pathways.

Key Findings:

  • Fluorine Substitution : The presence of fluorine atoms has been associated with increased lipophilicity and improved interaction with biological targets.
  • Methoxy Group Influence : The methoxy group on the phenyl ring enhances solubility and bioavailability, contributing to overall efficacy.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O3S/c1-12-18(9-10-25-20(30)21(31)26-14-5-8-17(24)16(23)11-14)33-22-27-19(28-29(12)22)13-3-6-15(32-2)7-4-13/h3-8,11H,9-10H2,1-2H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINJPUZGLQCMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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